
2-(3-Trityloxypropyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NY0128 is an agonist of neuromedin U receptor 2 (NMUR2) which decreases cAMP while stimulating calcium signaling in stably expressing NMUR2 HEK293 cells.
Aplicaciones Científicas De Investigación
1. Guanidine Derivatives in Drug Discovery
Guanidine compounds, including 2-(3-Trityloxypropyl)guanidine, have been extensively explored for their therapeutic applications. Guanidines have shown promise in areas such as central nervous system (CNS) disorders, anti-inflammatory treatments, anti-diabetic drugs, and chemotherapeutic agents. They have also found use in cosmetics. The development of new guanidine-containing compounds has surged in recent years, highlighting their significance in drug discovery processes (Sa̧czewski & Balewski, 2013).
2. Guanidine in DNA Interaction Studies
Guanidine derivatives have been studied for their interactions with DNA, which is crucial for understanding genetic regulation and potential therapeutic applications. For instance, certain azo-guanidine compounds have shown the ability to interact with DNA, indicating their potential as DNA staining agents. This property is critical for various biological and medical research applications, such as imaging and diagnostics (Jamil et al., 2013).
3. Guanidine in Protein Research
In protein research, guanidine hydrochloride is a key component for protein solubilization. It has been used in novel protocols for resolubilizing proteins, which is essential in molecular biology and biochemistry research. These techniques enable the study of protein structures and functions, contributing significantly to our understanding of biological processes (Zhang, Chen, & Liang, 2011).
4. Guanidine in Chemical Synthesis
Guanidine derivatives have been employed in chemical synthesis, such as the preparation of various chiral superbases. The versatility of guanidine compounds in synthesis has led to the creation of novel molecules with potential pharmaceutical applications. This area of research is critical for the development of new drugs and chemical agents (Isobe et al., 2000).
Propiedades
Nombre del producto |
2-(3-Trityloxypropyl)guanidine |
|---|---|
Fórmula molecular |
C23H25N3O |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-(3-trityloxypropyl)guanidine |
InChI |
InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26) |
Clave InChI |
RLMHNYLEFGCELO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NY-0128; NY 0128; NY0128 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



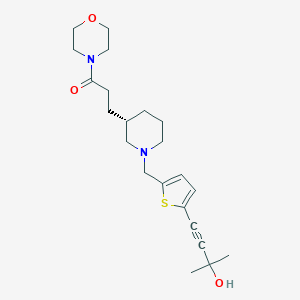
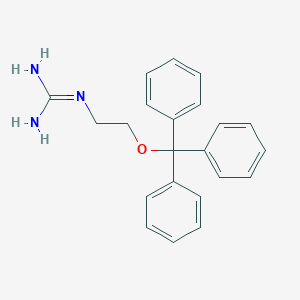
![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)
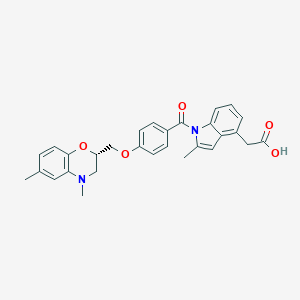
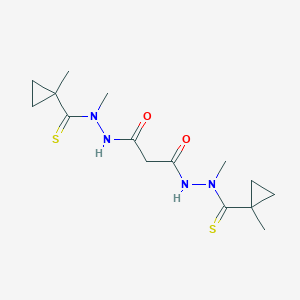
![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)
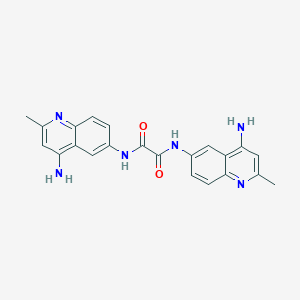
![1-O-(6-acetamido-6-deoxy-alpha-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]phytosphingosine](/img/structure/B538707.png)
![N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B539353.png)
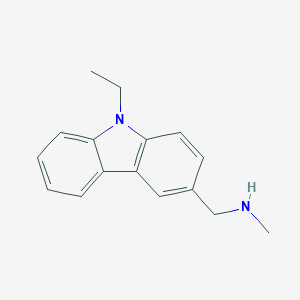
![1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)
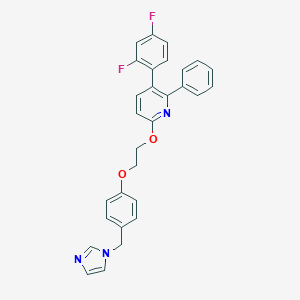
![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)